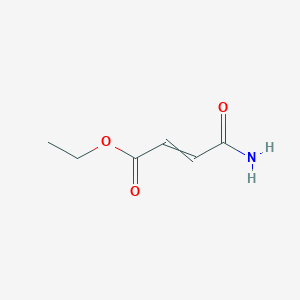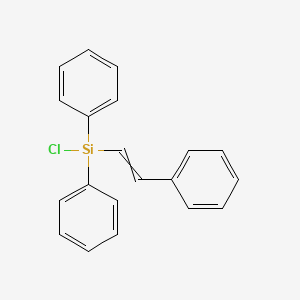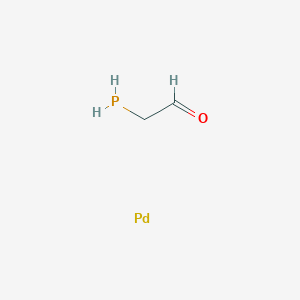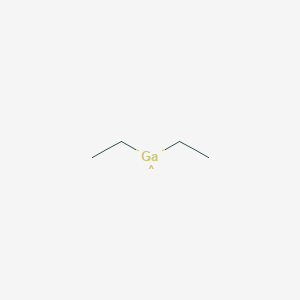
Gallium, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium, diethyl- is an organometallic compound with the chemical formula ( \text{C}4\text{H}{10}\text{Ga} ). It is a derivative of gallium, a metal in group 13 of the periodic table. Gallium, diethyl- is known for its use in various chemical reactions and industrial applications, particularly in the field of semiconductor manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallium, diethyl- can be synthesized through the reaction of gallium trichloride with diethylzinc. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction Setup: Gallium trichloride is dissolved in anhydrous ether.
Addition of Diethylzinc: Diethylzinc is added dropwise to the solution.
Reaction Conditions: The mixture is stirred at low temperatures, usually around -78°C, to control the reaction rate.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of gallium, diethyl- often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the product, which is crucial for its applications in semiconductor manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium, diethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Participates in substitution reactions with various halides and other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Often involves halides like chlorine or bromine, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Gallium oxide.
Reduction: Elemental gallium.
Substitution: Various organogallium compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Gallium, diethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organogallium compounds.
Wirkmechanismus
The mechanism of action of gallium, diethyl- primarily involves its ability to mimic iron in biological systems. Gallium can replace iron in various enzymes and proteins, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium interferes with bacterial iron metabolism, leading to the inhibition of bacterial growth . In cancer treatment, gallium compounds target iron-dependent pathways in cancer cells, reducing their proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Gallium, diethyl- can be compared with other organometallic compounds of group 13 elements, such as:
Diethylaluminum chloride: Similar in structure but involves aluminum instead of gallium. It is less effective in semiconductor applications due to differences in electronic properties.
Diethylindium chloride: Contains indium and is used in similar applications but has different reactivity and stability profiles.
Uniqueness
Gallium, diethyl- is unique due to its specific electronic properties, which make it highly suitable for semiconductor applications. Its ability to form stable compounds with various elements and its reactivity profile also distinguish it from other similar compounds .
Similar Compounds
- Diethylaluminum chloride
- Diethylindium chloride
- Trimethylgallium
Eigenschaften
CAS-Nummer |
119628-75-0 |
|---|---|
Molekularformel |
C4H10Ga |
Molekulargewicht |
127.85 g/mol |
InChI |
InChI=1S/2C2H5.Ga/c2*1-2;/h2*1H2,2H3; |
InChI-Schlüssel |
QAIDPMSYQQBQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ga]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


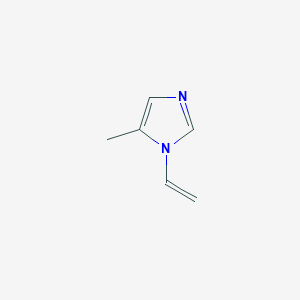
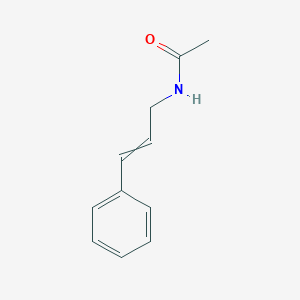

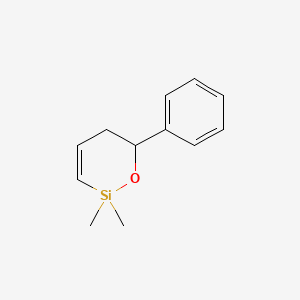
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
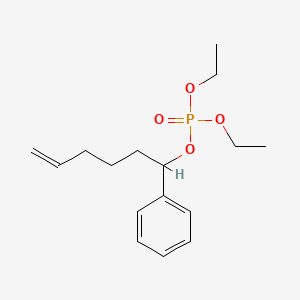
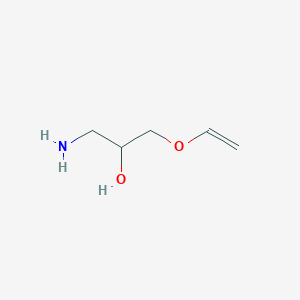
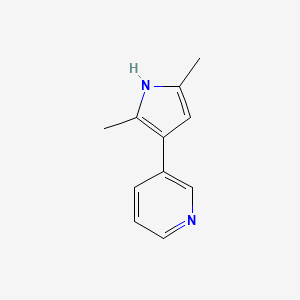
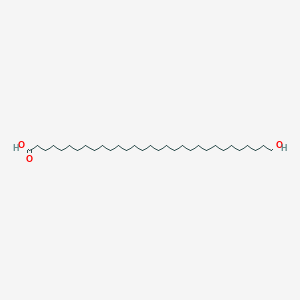
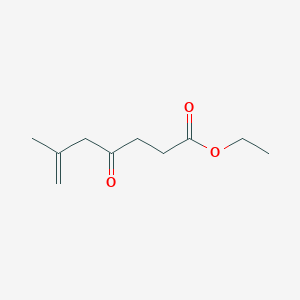
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
